molecular formula C19H30N2O2 B5810370 N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide

N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B5810370
M. Wt: 318.5 g/mol
InChI Key: YHJPXBGKIUVQKX-UHFFFAOYSA-N
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Description

N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the role of the D4 receptor in various physiological and pathological processes.

Mechanism of Action

N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide acts as a competitive antagonist at the D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This results in a reduction in the downstream signaling pathways activated by the receptor, which can have a variety of physiological effects depending on the specific tissue and cell types involved.
Biochemical and Physiological Effects:
The effects of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide vary depending on the specific tissue and cell types involved. In the brain, D4 receptor antagonism has been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential role for this receptor in addiction. In addition, D4 receptor antagonism has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. However, the effects of D4 receptor antagonism on social behavior are less clear, with some studies suggesting a positive effect while others have shown no effect or even a negative effect.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its high selectivity for the D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may have off-target effects. However, one limitation is that the effects of D4 receptor antagonism may be influenced by other factors, such as the presence of other neurotransmitters or the activation of other signaling pathways.

Future Directions

There are several potential future directions for research involving N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of the D4 receptor in addiction and the potential for D4 receptor antagonists to be used as treatments for substance use disorders. Another area of interest is the potential for D4 receptor antagonists to improve cognitive function in patients with schizophrenia or Parkinson's disease. Additionally, further research is needed to better understand the effects of D4 receptor antagonism on social behavior and the underlying mechanisms involved.

Synthesis Methods

The synthesis of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzyl chloride with 1-isopropyl-2-methylpropylamine to form the corresponding amine salt, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The synthesis has been described in detail in several research articles.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide has been used in a wide range of scientific research studies, including investigations into the role of the D4 receptor in addiction, schizophrenia, and Parkinson's disease. It has also been used to study the effects of D4 receptor antagonism on cognitive function and social behavior.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14(2)18(15(3)4)20-19(22)17-7-5-16(6-8-17)13-21-9-11-23-12-10-21/h5-8,14-15,18H,9-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJPXBGKIUVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide

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